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Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228 Get Quote

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectroscopic data for 3-Isopropoxyaniline. It is intended for researchers, scientists,

and professionals in the field of drug development who require detailed structural information

and characterization of this compound.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Isopropoxyaniline reveals distinct signals corresponding to the

aromatic, methine, and methyl protons. The data, acquired in deuterochloroform (CDCl₃), is

summarized in the table below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.08 t 1H H-5

6.35 - 6.23 m 3H H-2, H-4, H-6

4.47 sept 1H -CH(CH₃)₂

3.63 br s 2H -NH₂

1.32 d 6H -CH(CH₃)₂

t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet
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¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of 3-
Isopropoxyaniline. The chemical shifts for each carbon atom, also recorded in CDCl₃, are

presented below.

Chemical Shift (δ) ppm Assignment

159.2 C-3

147.8 C-1

130.3 C-5

107.5 C-4

106.1 C-6

101.8 C-2

69.4 -CH(CH₃)₂

22.1 -CH(CH₃)₂

Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for aniline

derivatives, including 3-Isopropoxyaniline.

Sample Preparation:

Approximately 10-20 mg of the 3-Isopropoxyaniline sample for ¹H NMR, and 50-100 mg for

¹³C NMR, is accurately weighed.

The sample is transferred into a clean, dry NMR tube.

Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), is

added to the NMR tube.

The tube is capped and gently agitated until the sample is completely dissolved.
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NMR Data Acquisition:

The prepared NMR tube is inserted into the NMR spectrometer.

The magnetic field is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Typical

parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

For ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to

the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is

typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2

seconds is commonly used.

Data Processing:

The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum to ensure accurate

peak integration and chemical shift determination.

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for

¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Visualizations
The following diagrams illustrate the structure of 3-Isopropoxyaniline with atom numbering for

NMR assignments and a conceptual workflow for its spectroscopic characterization.
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Structure and NMR Assignments for 3-Isopropoxyaniline

Assignments

molecule C-1: 147.8 ppm C-2: 101.8 ppm C-3: 159.2 ppm C-4: 107.5 ppm C-5: 130.3 ppm C-6: 106.1 ppm -CH: 69.4 ppm
-CH: 4.47 ppm

-CH3: 22.1 ppm
-CH3: 1.32 ppm -NH2: 3.63 ppm
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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